molecular formula C10H14Cl3NO3 B13575692 Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride

Cat. No.: B13575692
M. Wt: 302.6 g/mol
InChI Key: CPQXQSJPNMRELU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride typically involves multiple steps, starting with the preparation of the furan ring and subsequent chlorination. The amino group is introduced through a series of reactions involving amination and esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of metal catalysts for hydrogenation and controlled reaction environments to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives .

Scientific Research Applications

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,5-dichlorofuran-3-yl)propanoic acid
  • Propyl2-amino-3-(2,5-dichlorothiophene-3-yl)propanoatehydrochloride
  • 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoatehydrochloride

Uniqueness

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride stands out due to its unique combination of a furan ring with chlorine substitutions and an amino group. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C10H14Cl3NO3

Molecular Weight

302.6 g/mol

IUPAC Name

propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H13Cl2NO3.ClH/c1-2-3-15-10(14)7(13)4-6-5-8(11)16-9(6)12;/h5,7H,2-4,13H2,1H3;1H

InChI Key

CPQXQSJPNMRELU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC1=C(OC(=C1)Cl)Cl)N.Cl

Origin of Product

United States

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